REACTION_CXSMILES
|
N.Cl[C:3]1(Cl)[CH:10]2[CH:4]1[C:5]1[CH:20]=[CH:19][CH:18]=[CH:17][C:6]=1[N:7](C=O)[C:8]1[CH:14]=[CH:13][CH:12]=[CH:11][C:9]=12.[Na].[Cl-].N>>[CH2:3]1[CH:4]2[CH:10]1[C:9]1[CH:11]=[CH:12][CH:13]=[CH:14][C:8]=1[NH:7][C:6]1[CH:17]=[CH:18][CH:19]=[CH:20][C:5]=12 |f:3.4,^1:21|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
1,1-dichloro-1a,10b-dihydrodibenzo(b,f)cycloprop(d)azepine-6(1H)-carboxaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1(C2C3=C(N(C4=C(C21)C=CC=C4)C=O)C=CC=C3)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
ammonia chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].N
|
Type
|
CUSTOM
|
Details
|
The system is stirred atthe same temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The liquid ammonia is distilled off
|
Type
|
ADDITION
|
Details
|
of wateris added
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted three times with 20 ml
|
Type
|
WASH
|
Details
|
portions of benzene and the extracts are washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
WASH
|
Details
|
adsorbedmaterial is eluted by means of a mixed solvent of benzenecyclohexane (6
|
Type
|
CONCENTRATION
|
Details
|
4).The eluate is concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1C2C3=C(NC4=C(C21)C=CC=C4)C=CC=C3
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |